molecular formula C11H6ClFN4 B1351813 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 885524-07-2

4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1351813
CAS No.: 885524-07-2
M. Wt: 248.64 g/mol
InChI Key: GBKPQRDTVISISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (Molecular Formula: C11H6ClFN4, Molecular Weight: 248.65) is a versatile pyrazolo[3,4-d]pyrimidine derivative of significant interest in medicinal chemistry and oncology research . This compound serves as a crucial synthetic intermediate for the development of novel kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established bioisostere of the purine ring system, enabling it to mimic adenosine and compete with ATP for binding sites in the catalytic domains of various kinase targets . Its primary research value lies in its application as a precursor for the synthesis of potential anticancer agents. Scientific studies have demonstrated that derivatives originating from this chemical core can function as potent dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and ErbB2 (also known as HER2) tyrosine kinases, with certain analogs exhibiting inhibitory activity in the sub-micromolar range (e.g., IC50 = 0.18 µM for EGFR and 0.25 µM for ErbB2) . Inhibition of these interconnected signaling pathways can trigger apoptosis (programmed cell death), as evidenced by a significant increase in active caspase-3 levels, and induce cell cycle arrest, making it a compelling scaffold for investigating new targeted cancer therapies . Furthermore, this privileged structure is also widely utilized in the design and discovery of inhibitors for other critical targets, such as Cyclin-Dependent Kinase 2 (CDK2), which plays a fundamental role in cell cycle progression . The reactive 4-chloro group on the pyrimidine ring makes this compound an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions, allowing researchers to efficiently introduce diverse amine-containing functionalities to explore structure-activity relationships and optimize drug-like properties . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN4/c12-10-9-5-16-17(11(9)15-6-14-10)8-3-1-7(13)2-4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKPQRDTVISISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406125
Record name 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885524-07-2
Record name 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzonitrile with 4-fluoroaniline, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound acts as an inhibitor by binding to the active site of the target protein, thereby blocking its activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Key Observations :

  • 4-Fluorophenyl Group : Enhances kinase inhibition and cellular uptake due to its electron-withdrawing nature and lipophilicity .
  • Chlorine at Position 4 : Critical for electrophilic reactivity, enabling nucleophilic substitutions (e.g., with amines or thiols) to generate bioactive derivatives .
  • Chloromethyl Group (Position 6) : Increases versatility as a synthetic intermediate but may reduce direct bioactivity compared to aryl-substituted analogs .

Insights :

  • The use of POCl₃/DMF is a standard chlorination method for pyrazolo[3,4-d]pyrimidines, offering moderate to high yields .
  • Substituents at position 6 (e.g., chloromethyl or allylthio) require tailored synthetic approaches, impacting scalability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Solubility Profile
Target Compound C₁₂H₈ClFN₄ 278.67 2.8 Low in water, high in DMSO
4-Chloro-1-(3-chlorobenzyl) analog C₁₂H₈Cl₂N₄ 279.12 3.5 Lipophilic
4-Chloro-1-(4-nitrophenyl) analog C₁₁H₇ClN₆O₂ 298.67 1.9 Moderate in polar solvents

*Calculated using ChemDraw.

Trends :

  • Electron-Withdrawing Groups (e.g., nitro, fluoro): Reduce LogP, enhancing aqueous solubility slightly .
  • Chlorine/Bulky Substituents : Increase hydrophobicity, favoring membrane permeability but limiting solubility .

Biological Activity

4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a subject of interest for drug development and therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 4-chloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
  • Molecular Formula : C11H6ClFN4
  • Molecular Weight : 248.64 g/mol
  • CAS Number : 885524-07-2

The compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, with a chlorine atom at the 4-position and a fluorophenyl group at the 1-position. This structural configuration is crucial for its biological activity.

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can exhibit significant biological activity through several mechanisms:

  • Target Interaction : Similar compounds have shown promising binding affinities against anti-apoptotic proteins such as Bcl-2, which play critical roles in regulating apoptosis and cell survival .
  • Biochemical Pathways : These compounds have been found to influence key cellular pathways related to apoptosis, cell cycle regulation, and gene expression. Specifically, they can induce apoptosis and cause cell cycle arrest at the G1/S phase .

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Induction of Apoptosis : The compound has been shown to increase DNA fragmentation in treated cancer cells, indicating its potential to induce programmed cell death .
  • Cell Cycle Arrest : Research suggests that this compound can disrupt normal cell cycle progression, leading to G1/S phase arrest in various cancer cell lines .

Anti-inflammatory and Antiviral Activities

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also possess anti-inflammatory and antiviral activities:

  • Inhibition of Inflammatory Pathways : Similar compounds have been investigated for their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
  • Antiviral Potential : Preliminary studies indicate potential efficacy against certain viral infections, although further research is necessary to establish these effects conclusively .

Case Study 1: Inhibition of p38 MAP Kinase

A notable study identified a series of selective inhibitors for p38 MAP kinase derived from pyrazolo[3,4-d]pyrimidine scaffolds. The crystal structure analysis revealed specific interactions within the ATP binding pocket that contribute to the selectivity and potency of these inhibitors .

CompoundActivityReference
This compoundSelective inhibitor of p38 MAP kinase
S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3...Highly selective inhibitor

Case Study 2: Anticancer Activity in Cell Lines

In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The findings support its potential as an anticancer therapeutic agent .

Q & A

Q. How can green chemistry principles be applied to scale up synthesis while minimizing halogenated waste?

  • Innovations :
  • Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF.
  • Employ flow chemistry for precise control of exothermic reactions (e.g., Cl/F substitutions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.